[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-Dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-Dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Brand Name:
Vulcanchem
CAS No.:
50588-23-3
VCID:
VC0122145
InChI:
InChI=1S/C31H50N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-28H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,30-,31-/m0/s1
SMILES:
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)N6CCCCC6)C
Molecular Formula:
C31H50N2O3
Molecular Weight:
498.7 g/mol
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-Dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
CAS No.: 50588-23-3
Reference Standards
VCID: VC0122145
Molecular Formula: C31H50N2O3
Molecular Weight: 498.7 g/mol
CAS No. | 50588-23-3 |
---|---|
Product Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-Dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Molecular Formula | C31H50N2O3 |
Molecular Weight | 498.7 g/mol |
IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C31H50N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-28H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
Standard InChIKey | WYHXYFVYJVAISY-IAARCPPQSA-N |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)N6CCCCC6)C |
SMILES | CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)N6CCCCC6)C |
Canonical SMILES | CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)N6CCCCC6)C |
Synonyms | (2β,3α,5α,16β)-3-(Acetyloxy)-2,16-di-1-piperidinylandrostan-17-one; 3α-Acetoxy-2β,16β-dipiperidino-5α-androstan-17-one |
PubChem Compound | 22853572 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume